molecular formula C14H25NO2 B3821346 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)piperidine

1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)piperidine

Cat. No.: B3821346
M. Wt: 239.35 g/mol
InChI Key: QYPMYEBDZRSXPG-UHFFFAOYSA-N
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Description

GI-566974 is a chemical compound with the CAS number 853695-84-8 It is known for its unique properties and potential applications in various scientific fields

Chemical Reactions Analysis

GI-566974 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically involve nucleophiles or electrophiles to replace specific functional groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

GI-566974 has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems, including its interactions with proteins and enzymes. In medicine, GI-566974 could be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways. In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

GI-566974 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. For example, compounds with similar molecular weights or similar types of chemical bonds may exhibit comparable properties. GI-566974 may have unique features that set it apart from these similar compounds, such as its specific reactivity or its ability to interact with particular molecular targets.

Properties

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-3-7-14(8-4-1)16-12-13(17-14)11-15-9-5-2-6-10-15/h13H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPMYEBDZRSXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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